2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound that features a fluorophenoxy group and a thiazole ring
Preparation Methods
The synthesis of 2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenol and 2-methyl-1,3-thiazole-4-carboxaldehyde.
Formation of Intermediate: The 4-fluorophenol is reacted with an appropriate acylating agent to form 4-fluorophenoxyacetyl chloride.
Condensation Reaction: The intermediate is then condensed with 2-methyl-1,3-thiazole-4-carboxaldehyde in the presence of a base to form the final product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the amide bond, forming the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenoxy group and thiazole ring are believed to play crucial roles in its binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses.
Comparison with Similar Compounds
2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide can be compared with similar compounds such as:
2-(4-fluorophenoxy)methyl-1,3-thiazol-4-ylacetic acid: This compound shares the fluorophenoxy and thiazole moieties but differs in the acetamide group.
3-(4-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate: This compound has a similar fluorophenoxy group but features a chromenyl acetate structure.
4-(2-methyl-1,3-thiazol-4-yl)phenylamine: This compound contains the thiazole ring but differs in the phenylamine group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13FN2O2S |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C13H13FN2O2S/c1-9-16-11(8-19-9)6-15-13(17)7-18-12-4-2-10(14)3-5-12/h2-5,8H,6-7H2,1H3,(H,15,17) |
InChI Key |
JDOCFZVBGCKCKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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